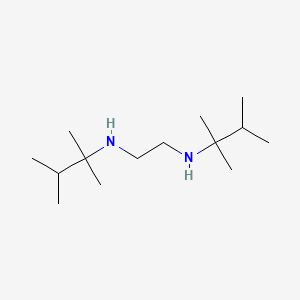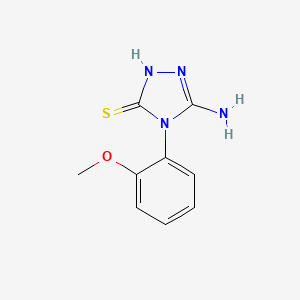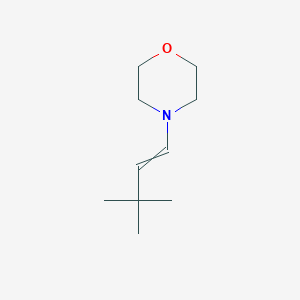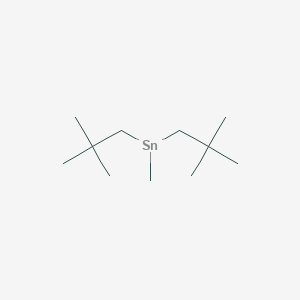
3-(Benzenesulfonyl)-1-ethyl-3-methylcyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzenesulfonyl)-1-ethyl-3-methylcyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with benzenesulfonyl, ethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-1-ethyl-3-methylcyclobutan-1-ol typically involves the reaction of benzenesulfonyl chloride with 1-ethyl-3-methylcyclobutan-1-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(Benzenesulfonyl)-1-ethyl-3-methylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzenesulfonyl derivatives depending on the nucleophile used.
科学的研究の応用
3-(Benzenesulfonyl)-1-ethyl-3-methylcyclobutan-1-ol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Benzenesulfonyl)-1-ethyl-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of sulfonyl compounds.
1-Ethyl-3-methylcyclobutan-1-ol: A structural analog without the benzenesulfonyl group.
Sulfonamides: Compounds containing the sulfonyl group bonded to an amine.
Uniqueness
3-(Benzenesulfonyl)-1-ethyl-3-methylcyclobutan-1-ol is unique due to the presence of both the benzenesulfonyl group and the cyclobutane ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
88068-18-2 |
|---|---|
分子式 |
C13H18O3S |
分子量 |
254.35 g/mol |
IUPAC名 |
3-(benzenesulfonyl)-1-ethyl-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C13H18O3S/c1-3-13(14)9-12(2,10-13)17(15,16)11-7-5-4-6-8-11/h4-8,14H,3,9-10H2,1-2H3 |
InChIキー |
RUUXDFBKLMNCOI-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(C1)(C)S(=O)(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)


![4-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14382045.png)
![5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione](/img/structure/B14382047.png)
![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)

